1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone
Description
Chemical Identity and Nomenclature
The compound is systematically named 1-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone , reflecting its substitution pattern on the pyridine ring and the trifluoroethanone moiety. Key identifiers include:
- CAS Registry Number : 1375303-24-4
- Molecular Formula : C₈H₂BrF₆NO
- Molecular Weight : 322.00 g/mol
- SMILES Notation : FC(F)(F)C(C1=CC(C(F)(F)F)=NC=C1Br)=O
The IUPAC name derives from the pyridine backbone substituted at the 4-position with a trifluoroethanone group and at the 2- and 5-positions with trifluoromethyl and bromine groups, respectively.
Molecular Structure and Conformational Analysis
The molecular structure features a pyridine ring with three substituents:
- Trifluoroethanone at position 4
- Trifluoromethyl at position 2
- Bromine at position 5
Bond lengths and angles are influenced by electron-withdrawing effects:
- C–F bonds : ~1.33–1.34 Å (typical for trifluoromethyl groups)
- C–Br bond : 1.90 Å (consistent with aryl bromides)
- Pyridine ring planarity : Deviations <0.004 Å, indicating near-perfect planarity
Conformational analysis reveals restricted rotation around the C–C bond linking the pyridine and trifluoroethanone groups due to steric hindrance from the trifluoromethyl and bromine substituents. Density Functional Theory (DFT) studies on analogous trifluoroacetophenones suggest a planar configuration minimizes steric clashes and stabilizes the molecule through conjugation.
Electronic Distribution and Molecular Orbital Theory
The electron-withdrawing trifluoromethyl and bromine groups induce significant polarization:
- Natural Bond Orbital (NBO) charges :
Frontier Molecular Orbitals :
- HOMO : Localized on the pyridine ring and bromine atom
- LUMO : Dominated by the carbonyl and trifluoromethyl groups
- Energy gap (HOMO-LUMO) : ~5.6–6.4 eV (comparable to fluoropyridines)
These electronic properties enhance electrophilic reactivity at the carbonyl carbon and nucleophilic aromatic substitution at the bromine site.
Crystal Structure and Solid-State Properties
X-ray crystallography of related compounds (e.g., imidazo[1,2-a]pyridines) reveals:
- Hydrogen bonding : C–H⋯N and C–H⋯O interactions form molecular strips
- Packing motifs : Layers stabilized by F⋯F contacts (3.2–3.5 Å) and π–π stacking (interplanar distance: 3.6 Å)
- Hirshfeld surface analysis :
The compound’s predicted density is 1.786 g/cm³, with a boiling point of 234.2°C.
Historical Context of Trifluoroethyl Pyridine Derivatives
Trifluoromethylpyridines emerged in the late 20th century as key intermediates in agrochemical and pharmaceutical synthesis. Early work focused on:
- Nucleophilic substitution : Bromine displacement in 5-bromo-2-trifluoromethylpyridines
- Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts
The introduction of trifluoroethanone moieties, as in this compound, expanded applications in:
Properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYKEIRNDVOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
One documented approach involves starting from 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, which can be synthesized by copper(I) iodide-catalyzed reaction of 5-bromo-2-chloro-4-iodopyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in N,N-dimethylformamide (DMF) at 100 °C for 6 hours, yielding the trifluoromethylated pyridine intermediate in 64% yield.
This intermediate can then be subjected to further functionalization to introduce the trifluoroethanone group at the 4-position, although detailed conditions for this step are less explicitly reported.
Cross-Coupling and Related Methods
Alternative synthetic routes involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone analogs have been synthesized by coupling brominated pyridine derivatives with trifluoromethylated boronic acids or related reagents in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) in solvent mixtures like 1,4-dioxane/water at elevated temperatures (~100 °C).
These methods allow for the introduction of the trifluoroethanone group with high regioselectivity and functional group tolerance.
Representative Reaction Conditions and Yields
Experimental Notes and Observations
- The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the ketone, facilitating nucleophilic additions and bioreductions.
- The bromopyridinyl moiety serves as a versatile handle for cross-coupling reactions, enabling further diversification of the molecule.
- Reaction mixtures often require careful workup, including dilution with water, filtration through celite, washing with pentane or ether, drying over sodium sulfate, and concentration under reduced pressure at mild temperatures (e.g., 30 °C) to avoid decomposition.
- Storage of the final product is recommended at low temperatures (2–8 °C) under inert atmosphere to prevent hydrolysis or oxidation.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Copper(I)-catalyzed trifluoromethylation | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | CuI | DMF | 100 °C | 64% | Straightforward trifluoromethylation | Requires halopyridine precursor |
| Trifluoroacetylation of bromopyridine | Trifluoroacetic anhydride or equivalent | None or base | DCM or similar | Ambient to reflux | Not specified | Direct ketone formation | Sensitive reagents, moderate yield |
| Suzuki-Miyaura cross-coupling | Trifluoromethyl iodide, K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/water | 100 °C | Moderate to high | High regioselectivity, scalable | Requires Pd catalyst, longer reaction time |
Chemical Reactions Analysis
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and bromine groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the specific target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other trifluoroethanone derivatives allow for targeted comparisons. Below is a detailed analysis of its analogs, grouped by core structural motifs:
Pyridine-Based Trifluoroethanones
1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8) Molecular Formula: C₈H₈BrNO Key Differences: Replaces the trifluoromethyl and trifluoroacetyl groups with a methyl group and a simple acetyl group. Reactivity: Less electrophilic due to the absence of fluorine atoms, reducing its utility in Suzuki-Miyaura couplings .
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1883347-28-1) Molecular Formula: C₇H₄BrClF₃NO Key Differences: Contains a protonated pyridine ring (hydrochloride salt) and lacks the trifluoromethyl substituent at position 2. Applications: Used in medicinal chemistry for kinase inhibitor synthesis, highlighting the role of fluorine in enhancing binding affinity .
Phenyl-Based Trifluoroethanones
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1190865-44-1) Molecular Formula: C₉H₃ClF₆O Key Differences: Substitutes the pyridine ring with a benzene ring, featuring chloro and trifluoromethyl groups. Applications: Intermediate in the synthesis of Afoxolaner (a veterinary insecticide), demonstrating the versatility of trifluoroethanones in agrochemicals .
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1) Molecular Formula: C₈H₂Cl₂F₄O Key Differences: Contains multiple halogens (Cl, F) on the aromatic ring but lacks a pyridine backbone. Physical Properties: Higher melting point (223–226°C) compared to the target compound, attributed to increased halogen-based crystallinity .
Cyclohexyl-Substituted Trifluoroethanones
1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone Molecular Formula: C₁₄H₁₅F₃O₃ Key Differences: Incorporates a cyclohexyl group and hydroxyl substituents, enhancing solubility in polar solvents. Applications: Used in polymer chemistry as a photoinitiator, contrasting with the pyridine-based compound’s role in small-molecule synthesis .
Data Table: Comparative Analysis
Research Findings and Trends
- Electronic Effects: The trifluoromethyl and trifluoroacetyl groups in the target compound significantly lower the LUMO energy of the pyridine ring, facilitating nucleophilic aromatic substitutions compared to non-fluorinated analogs .
- Synthetic Utility: Pyridine-based trifluoroethanones exhibit superior reactivity in Pd-catalyzed cross-coupling reactions (e.g., with boronic acids) compared to phenyl-based derivatives, as evidenced by their use in kinase inhibitor synthesis .
- Regulatory Status: Compounds like 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone are listed in ECHA’s lead registrant database, underscoring their industrial relevance and regulatory scrutiny .
Biological Activity
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone is a complex organic compound notable for its unique structural features, including bromine and trifluoromethyl groups attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H2BrF6NO
- Molar Mass : 322 g/mol
- Density : 1.786 g/cm³ (predicted)
- Boiling Point : 234.2 °C (predicted)
- pKa : -5.53 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C8H2BrF6NO |
| Molar Mass | 322 g/mol |
| Density | 1.786 g/cm³ |
| Boiling Point | 234.2 °C |
| pKa | -5.53 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl and bromine groups enhances its binding affinity to various enzymes and receptors, which may modulate their activity. The exact pathways and targets are context-dependent but often involve inhibition or activation of key biological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with halogen substitutions can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of related pyridine derivatives. For example, compounds featuring similar functional groups have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or necrosis. The mechanism typically involves the modulation of mitochondrial function and oxidative stress pathways.
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of various halogenated pyridine derivatives against bacterial strains. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors halogenation for increased potency .
- Anticancer Evaluation : In a series of experiments on K562 leukemia cells, thiosemicarbazone derivatives demonstrated significant cytotoxicity through mechanisms involving mitochondrial dysfunction and GSH depletion. The findings highlighted the importance of functional group positioning in enhancing biological activity .
- Mechanistic Insights : Investigations into the molecular interactions of trifluoromethylated compounds revealed that these substituents could stabilize enzyme-substrate complexes, thereby influencing reaction rates and pathways critical for cellular metabolism .
Q & A
What are the optimized synthetic routes for 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
The synthesis involves coupling brominated pyridine derivatives with trifluoroacetylating agents. A representative method uses 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone as a precursor, reacting it with m-(aminomethyl)benzylamine in toluene under reflux for 23 hours, achieving a 65% yield . Key factors include:
- Solvent choice : Toluene enhances solubility and reaction efficiency.
- Catalyst : Acidic conditions (e.g., toluene-4-sulfonic acid) accelerate imine formation.
- Temperature : Reflux conditions (≈110°C) balance reaction rate and decomposition.
How can conflicting NMR data for this compound be resolved during structural elucidation?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Rotameric equilibria : The trifluoromethyl group can cause dynamic rotational isomerism, observed in splitting patterns of adjacent protons.
- Residual solvents : Ensure thorough drying, as traces of DMSO or water may alter chemical shifts.
- Comparative analysis : Cross-reference with 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1), which exhibits similar electronic environments .
What advanced purification techniques are recommended for isolating high-purity samples?
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate trifluoroacetylated byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, as demonstrated for analogous trifluoroethanones .
- Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 265°C at 0.1 mmHg) minimizes decomposition .
How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitutions?
The CF₃ group deactivates the pyridine ring, directing nucleophilic attacks to the para-position of the bromine atom. This is critical in:
- Suzuki couplings : The bromine site undergoes cross-coupling with boronic acids, while the CF₃ group stabilizes intermediates via resonance .
- Hydrolysis : Controlled basic conditions (e.g., KOH/EtOH) selectively cleave the ketone without affecting the pyridine ring .
What spectroscopic methods are most effective for quantifying trace impurities?
- LC-MS : Detects low-level byproducts (e.g., 1-(4-bromothiazol-2-yl)-2,2,2-trifluoroethanone ) with a detection limit of 0.1% .
- ¹⁹F NMR : High sensitivity for fluorinated impurities; integration of peaks at δ -70 to -75 ppm quantifies residual trifluoroacetyl species .
How can computational modeling aid in predicting reaction pathways for derivatives?
- DFT calculations : Optimize transition states for nucleophilic substitutions at the 5-bromo position (e.g., B3LYP/6-31G* level).
- Solvent effects : COSMO-RS models predict solvation energies in toluene or DMF, guiding solvent selection .
What are the key stability considerations for long-term storage?
- Temperature : Store at -20°C to prevent ketone degradation or dimerization .
- Light exposure : Amber vials mitigate photolytic cleavage of the C-Br bond.
- Moisture : Desiccants (e.g., molecular sieves) prevent hydrolysis to carboxylic acids .
How do steric effects from the trifluoromethyl group impact crystallization behavior?
The bulky CF₃ group disrupts crystal packing, leading to:
- Low melting points : Observed mp ranges (123–124°C) for related pyridinyl trifluoroethanones .
- Polymorphism : Slow cooling in ethanol favors monoclinic over triclinic forms, verified by XRD .
What strategies mitigate side reactions during scale-up synthesis?
- Batch-wise reagent addition : Prevents exothermic runaway reactions.
- In-line IR monitoring : Tracks ketone formation in real time, allowing immediate adjustment of reaction parameters .
- Quenching protocols : Gradual addition of NaHCO₃ neutralizes acidic byproducts, minimizing decomposition .
How can kinetic studies elucidate the rate-determining step in fluorination reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
